molecular formula C12H17NO4 B14534016 7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid CAS No. 62401-65-4

7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid

Cat. No.: B14534016
CAS No.: 62401-65-4
M. Wt: 239.27 g/mol
InChI Key: QINAFBUWNUGXLO-UHFFFAOYSA-N
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Description

7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid is a chemical compound with the molecular formula C12H17NO4 It is characterized by the presence of a pyrrolidinone ring, a formyl group, and a heptenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid typically involves the formation of the pyrrolidinone ring followed by the introduction of the formyl and heptenoic acid groups. One common method involves the reaction of a suitable amine with a γ-lactone to form the pyrrolidinone ring. Subsequent formylation and addition of the heptenoic acid chain complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The heptenoic acid chain can undergo substitution reactions at the double bond.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrolidinone ring can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    7-(2-Formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid: C12H17NO4

    7-[2-(3-Hydroxydec-1-en-1-yl)-5-oxopyrrolidin-1-yl]hept-5-enoic acid: C21H35NO4

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both a formyl group and a heptenoic acid chain attached to a pyrrolidinone ring distinguishes it from other similar compounds.

Properties

CAS No.

62401-65-4

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

7-(2-formyl-5-oxopyrrolidin-1-yl)hept-5-enoic acid

InChI

InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h2,4,9-10H,1,3,5-8H2,(H,16,17)

InChI Key

QINAFBUWNUGXLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C=O)CC=CCCCC(=O)O

Origin of Product

United States

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